7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings. These structures are known for their significant biological activities and are often found in various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.
Formation of the Triazole Ring: This step usually involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of the Pyrimidine Ring: This can be synthesized through the reaction of amidines with β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and anticancer activities.
Pyrazole Derivatives: Used in anti-inflammatory and analgesic medications.
Pyrimidine Derivatives: Found in antiviral and anticancer drugs.
Uniqueness
What sets 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique combination of three different heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H19N7O/c1-11-15(17(26)23-13-7-5-4-6-8-13)16(14-9-20-24(3)12(14)2)25-18(22-11)19-10-21-25/h4-10,16H,1-3H3,(H,23,26)(H,19,21,22) |
InChI Key |
BAFQJUPMVQGPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(N(N=C3)C)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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